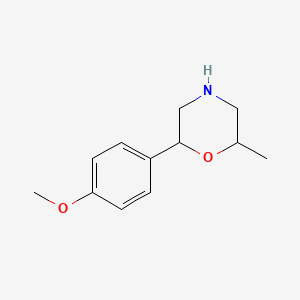

2-(4-Methoxyphenyl)-6-methylmorpholine

Description

Significance of Morpholine (B109124) Scaffold in Heterocyclic Chemistry

The morpholine ring is recognized in medicinal chemistry as a "privileged structure." nih.govnih.gov This designation is due to its frequent appearance in numerous approved drugs and bioactive molecules, highlighting its advantageous physicochemical, metabolic, and biological properties. nih.govresearchgate.net The presence of both a hydrogen bond acceptor (oxygen) and a hydrogen bond donor/acceptor (nitrogen) within a flexible, saturated ring allows for diverse interactions with biological targets. acs.orge3s-conferences.org

The morpholine moiety is often incorporated into molecules to enhance their pharmacokinetic profiles. nih.govnih.gov Its properties can lead to improved water solubility, metabolic stability, and permeability across biological membranes, which are critical attributes for drug candidates. nih.gov The versatility of the morpholine scaffold is further demonstrated by its wide array of observed pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antidepressant effects. jchemrev.comnih.govresearchgate.net Beyond pharmaceuticals, morpholine and its derivatives are used extensively in industrial applications as solvents, corrosion inhibitors, and catalysts. e3s-conferences.orgbritannica.com

| Drug Name | Therapeutic Class | Role of Morpholine Moiety |

|---|---|---|

| Linezolid | Antibiotic | Integral part of the pharmacophore, contributes to antibacterial activity. wikipedia.org |

| Gefitinib | Anticancer | Enhances solubility and pharmacokinetic properties. wikipedia.org |

| Reboxetine | Antidepressant | Acts as a selective norepinephrine (B1679862) reuptake inhibitor. researchgate.net |

| Doxapram | Respiratory Stimulant | Forms part of the core structure responsible for its pharmacological effect. researchgate.net |

Historical Context of Morpholine Derivative Research

The parent compound, morpholine, was reportedly named by Ludwig Knorr, who incorrectly believed it was a part of the morphine structure. wikipedia.org It became commercially available in the 1930s and has since been a subject of extensive chemical research. wikipedia.org Early research focused on its properties as a solvent and its utility in various industrial processes.

The foray of morpholine into medicinal chemistry marked a significant evolution in its research trajectory. Over the decades, chemists have developed numerous synthetic methodologies to create diverse libraries of morpholine derivatives for biological screening. nih.govorganic-chemistry.org The recognition of its ability to favorably modulate the properties of bioactive molecules propelled its use in drug design. nih.gov A review of approved pharmaceuticals shows a steady inclusion of the morpholine scaffold in drugs developed over many years, solidifying its status as a time-tested component in medicinal chemistry. researchgate.net

Overview of 2,6-Disubstituted Morpholine Derivatives

The compound 2-(4-Methoxyphenyl)-6-methylmorpholine is a member of the 2,6-disubstituted morpholine subclass. This substitution pattern is of particular interest as it introduces two stereocenters, leading to the possibility of different stereoisomers (cis and trans) which can exhibit distinct biological activities and interactions with chiral biological targets like enzymes and receptors.

The synthesis of stereochemically pure 2,6-disubstituted morpholines is a key focus in organic chemistry, with various strategies developed to control the relative and absolute stereochemistry of the substituents. acs.orgresearchgate.netdocumentsdelivered.com These methods often involve ring-opening reactions of epoxides, cyclization of amino alcohols, or palladium-catalyzed reactions. organic-chemistry.orgnih.gov

Properties

IUPAC Name |

2-(4-methoxyphenyl)-6-methylmorpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-9-7-13-8-12(15-9)10-3-5-11(14-2)6-4-10/h3-6,9,12-13H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIBBIKJONCCHEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC(O1)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 4 Methoxyphenyl 6 Methylmorpholine and Analogues

Stereoselective Synthesis Approaches for Morpholine (B109124) Ring Systems

The creation of the chiral centers at the C-2 and C-6 positions of the morpholine ring with a defined stereochemical relationship is a critical aspect of the synthesis of 2-(4-methoxyphenyl)-6-methylmorpholine. Various stereoselective strategies have been developed for the synthesis of substituted morpholines, which can be broadly categorized into chiral auxiliary-mediated strategies, asymmetric catalysis, and diastereoselective methods.

Chiral Auxiliary-Mediated Strategies

Chiral auxiliaries are powerful tools in asymmetric synthesis, enabling the formation of chiral products from prochiral substrates. By temporarily attaching a chiral molecule to the substrate, one can direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary can be cleaved and ideally recycled.

While specific examples detailing the use of chiral auxiliaries for the synthesis of this compound are not prevalent in the literature, established principles of chiral auxiliary-controlled reactions can be extrapolated. For instance, chiral amino alcohols, which are common precursors for morpholine synthesis, can be derivatized with a chiral auxiliary to direct the diastereoselective formation of the second stereocenter upon cyclization.

Table 1: Common Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Class | Typical Applications |

| Evans' Oxazolidinones | Amino alcohol derivative | Aldol reactions, alkylations, acylations |

| Meyers' Chiral Lactams | Amino alcohol derivative | Alkylations, conjugate additions |

| Samp/Ramp Hydrazones | Amino acid derivative | Asymmetric alkylation of aldehydes and ketones |

| (S,S)-Cyclohexane-1,2-diol | Diol | Asymmetric alkylation of ketoesters |

The general approach would involve the coupling of a chiral auxiliary to a suitable precursor, such as an amino alcohol, followed by a diastereoselective reaction to introduce the second substituent and subsequent cyclization to form the morpholine ring. The choice of auxiliary and reaction conditions would be crucial in controlling the stereochemistry of the final product.

Asymmetric Catalysis in Morpholine Construction

Asymmetric catalysis offers a more atom-economical and efficient alternative to the use of stoichiometric chiral auxiliaries. This approach utilizes a chiral catalyst to generate a chiral environment for the reaction, leading to the preferential formation of one enantiomer or diastereomer.

One notable advancement in this area is the asymmetric hydrogenation of dehydromorpholines . Researchers have developed rhodium complexes with chiral bisphosphine ligands, such as SKP, to catalyze the asymmetric hydrogenation of 2-substituted dehydromorpholines with excellent enantioselectivities (up to 99% ee) and quantitative yields. rsc.orgnih.govsemanticscholar.orgrsc.org This "after cyclization" strategy allows for the creation of the C-2 stereocenter on a pre-formed unsaturated morpholine ring. rsc.orgnih.govsemanticscholar.orgrsc.org This method has been successfully applied to a variety of 2-substituted dehydromorpholines, demonstrating its potential for the synthesis of chiral 2-arylmorpholines. rsc.orgnih.govsemanticscholar.orgrsc.org

Table 2: Asymmetric Hydrogenation of 6-Phenyl-3,4-dihydro-2H-1,4-oxazine rsc.orgnih.gov

| Entry | N-Substituent | Catalyst | Solvent | Conversion (%) | ee (%) |

| 1 | Cbz | [Rh(cod)₂]SbF₆/SKP | DCM | >99 | 92 |

| 2 | Boc | [Rh(cod)₂]SbF₆/SKP | DCM | >99 | 75 |

| 3 | COOiBu | [Rh(cod)₂]SbF₆/SKP | DCM | >99 | 89 |

Another powerful strategy involves the rhodium-catalyzed intramolecular cyclization of nitrogen-tethered allenols . This atom-economic pathway allows for the synthesis of various N-protected 2,5- and 2,6-disubstituted morpholines with high to excellent yields, diastereoselectivities (up to >99:1 dr), and enantioselectivities (up to >99.9% ee). rsc.org

Organocatalysis has also emerged as a valuable tool for the enantioselective synthesis of morpholine derivatives. For instance, cinchona alkaloid-derived catalysts have been employed in the asymmetric chlorocycloetherification of alkenols to produce chiral 2,2-disubstituted morpholines in excellent yields and enantioselectivities. rsc.org While this example focuses on 2,2-disubstitution, the underlying principles of organocatalytic activation could potentially be adapted for the synthesis of 2,6-disubstituted systems.

Diastereoselective Synthesis of 2,6-Disubstituted Morpholines

The relative stereochemistry between the substituents at the C-2 and C-6 positions is a key feature of this compound. Diastereoselective synthesis aims to control this relative stereochemistry, leading to the preferential formation of either the cis or trans isomer.

A number of methods have been reported for the diastereoselective synthesis of 2,6-disubstituted morpholines, often starting from readily available chiral precursors or employing substrate-controlled cyclization reactions. For example, the cyclization of epoxy alcohols has been shown to be a concise route to 2,6-disubstituted morpholines. researchgate.net Furthermore, chiral non-racemic lactams have been utilized as precursors for the stereoselective synthesis of optically pure 2,6-disubstituted morpholines. researchgate.net

A photocatalytic, diastereoselective annulation strategy has been developed for the synthesis of substituted 2-aryl morpholines. nih.gov This method utilizes a visible-light-activated photocatalyst, a Lewis acid, and a Brønsted acid to achieve high yields and stereoselectivity, providing access to diverse substitution patterns. nih.gov

Functionalization and Derivatization Strategies

Once the morpholine core is constructed, the introduction of the specific substituents at the desired positions is the next synthetic challenge. This requires regioselective functionalization methods.

Introduction of the 4-Methoxyphenyl (B3050149) Moiety

The introduction of the 4-methoxyphenyl group at the C-2 position of the morpholine ring can be envisioned through several synthetic routes. One common strategy involves the use of a precursor that already contains this moiety. For example, a styrenyl epoxide derived from 4-methoxybenzaldehyde (B44291) could be used as a starting material. Ring-opening of the epoxide with a suitable amino alcohol precursor, followed by cyclization, would install the 2-(4-methoxyphenyl) substituent.

Alternatively, the 4-methoxyphenyl group could be introduced via a cross-coupling reaction on a suitably functionalized morpholine precursor. For instance, a morpholine derivative with a leaving group at the C-2 position could undergo a Suzuki or Stille coupling with a 4-methoxyphenylboronic acid or stannane (B1208499) derivative, respectively.

While not directly applied to morpholines, the synthesis of other heterocyclic compounds provides analogous strategies. For instance, 2-(4-methoxyphenyl)benzo[d]thiazole has been synthesized by the cyclization of 2-aminothiophenol (B119425) and 4-methoxybenzaldehyde under microwave irradiation in solvent-free conditions, showcasing the use of 4-methoxybenzaldehyde as a precursor for a 2-aryl heterocyclic system.

Regioselective Methylation at the C-6 Position

The regioselective introduction of a methyl group at the C-6 position of a pre-existing 2-arylmorpholine scaffold is a significant synthetic hurdle. Direct C-H activation and methylation of a saturated heterocycle at a specific position is challenging due to the presence of multiple, often similar, C-H bonds.

Currently, there is a lack of established methodologies for the direct and regioselective C-6 methylation of 2-substituted morpholines. Most literature on morpholine alkylation focuses on N-alkylation. However, principles from the broader field of C-H functionalization could potentially be adapted. For example, directing group strategies, where a functional group on the morpholine ring directs a metal catalyst to a specific C-H bond, could be explored.

An alternative, and likely more feasible, approach would be to construct the morpholine ring from precursors that already contain the C-6 methyl group. This could involve using a chiral amino alcohol derived from alanine (B10760859) or a related amino acid as a starting material. This "synthesis-by-construction" approach circumvents the challenges of direct C-6 functionalization. For example, the synthesis of 2,6-disubstituted morpholines has been achieved through the regioselective ring-opening of oxiranes by tosylamide under phase-transfer catalysis conditions, a method that could be adapted by using a methyl-substituted oxirane. documentsdelivered.com

In the context of other heterocyclic systems, such as indoles, indium-catalyzed regioselective C6-alkylation has been achieved using p-quinone methides, where the solvent plays a crucial role in directing the regioselectivity between C-6 and N-1 alkylation. nih.gov While the electronic properties of indoles are significantly different from those of morpholines, this work highlights the potential for developing regioselective C-H functionalization methods for heterocycles.

Multi-component Reaction Pathways

Multi-component reactions (MCRs), which involve the combination of three or more reactants in a single synthetic operation, represent a highly efficient strategy for the construction of complex molecular architectures like that of this compound. taylorandfrancis.comcaltech.edu These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity from readily available starting materials. taylorandfrancis.com The synthesis of highly substituted morpholine and piperazine (B1678402) rings can be achieved through MCR chemistry, providing a versatile scaffold synthesis strategy that avoids the limitations of traditional building block approaches. acs.org

One notable MCR approach for the de novo synthesis of the morpholine ring involves a Ugi four-component reaction (U-4CR) followed by a cyclization step. acs.org In this pathway, an amine, a carbonyl compound (aldehyde or ketone), an isocyanide, and a carboxylic acid react to form an α-acylamino carboxamide intermediate. For the synthesis of morpholine analogues, an α-hydroxy ketone or α-halo ketone can be employed as the carbonyl component. acs.org The resulting Ugi adduct contains the necessary functionalities for a subsequent intramolecular cyclization to form the morpholine ring. acs.org Research has shown that using an α-hydroxy oxo-component generally leads to higher yields compared to an α-halo oxo-component. acs.org The cyclization is typically induced by a base such as sodium hydride (NaH). acs.org This MCR strategy allows for substitution at multiple positions on the morpholine ring by varying the starting components. acs.org

Another efficient MCR process for generating 2,2,6-trisubstituted morpholines involves the simple mixing of an olefin, epichlorohydrin, N-bromosuccinimide, and a nosyl amide. nih.govacs.org This method is advantageous as it produces morpholine derivatives that contain a chloride handle, which is suitable for further synthetic modifications. nih.govacs.org The versatility of MCRs makes them a powerful tool for creating libraries of complex morpholine derivatives for various research applications. acs.org

| Reaction Type | Key Reactants | Key Intermediate | Cyclization Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Ugi-Azide Reaction & Cyclization | Amine, α-Hydroxy Ketone, Isocyanide, NaN3 | Ugi Adduct | NaH in Acetonitrile, 0 °C to rt | 3,3-Disubstituted Morpholines | acs.org |

| Haloamination/Cyclization | Olefin, Epichlorohydrin, N-bromosuccinimide, Nosyl amide | Not Isolated | One-pot reaction | 2,2,6-Trisubstituted Morpholines | nih.govacs.org |

Green Chemistry Principles in Morpholine Synthesis

The paradigm of green chemistry, which aims to design chemical products and processes that minimize the use and generation of hazardous substances, has become a cornerstone of modern organic synthesis. researchgate.netgcande.org In the context of synthesizing morpholine derivatives, these principles are applied to develop more environmentally benign and efficient methodologies. Key aspects include the use of safer solvents, the development of catalytic reactions over stoichiometric ones, maximization of atom economy, and the use of renewable feedstocks. gcande.orgmdpi.com

A significant advancement in the green synthesis of morpholines is the development of a redox-neutral protocol that converts 1,2-amino alcohols into morpholines using inexpensive and less hazardous reagents like ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide. chemrxiv.orgchemrxiv.org This method offers substantial environmental and safety benefits over traditional approaches that often use reagents like chloroacetyl chloride, which necessitates a subsequent reduction step, thereby generating more waste. chemrxiv.org The adoption of green chemistry principles not only reduces the environmental footprint of morpholine synthesis but also often leads to safer and more cost-effective production processes. ejcmpr.com

Solvent-Free and Microwave-Assisted Techniques

Solvent-free reactions and the use of microwave irradiation are prominent techniques within green chemistry that have been successfully applied to the synthesis of heterocyclic compounds, including morpholine analogues. researchgate.netresearchgate.net Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times, increase product yields, and enhance the purity of the final compounds compared to conventional heating methods. researchgate.netnih.gov

The Claisen-Schmidt condensation to produce morpholine-based chalcones, for instance, has been performed using microwave irradiation, resulting in significantly shorter reaction times and improved yields. mdpi.com Similarly, microwave heating has been employed in post-Ugi MCRs to efficiently synthesize various polycyclic systems containing the morpholine scaffold. mdpi.com For example, a Pictet-Spengler reaction of Ugi-azide adducts to form β-carboline derivatives saw a reduction in reaction time from 72 hours with conventional heating to just 5 hours under microwave irradiation. mdpi.com The synthesis of 2-aryl-2-oxazolines and 5,6-dihydro-4H-1,3-oxazines, which are structurally related to the target compound, has also been efficiently achieved via microwave-assisted cyclization. nih.gov These examples underscore the potential of microwave technology to accelerate the synthesis of complex molecules while adhering to green chemistry principles. researchgate.net

| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |

|---|---|---|---|---|

| Quinolin-4-ylmethoxychromen-4-one Synthesis | 60 min | 4 min | Higher yield reported | nih.gov |

| Post-Ugi Pictet–Spengler Reaction | 72 h | 5 h | Similar yield (74-86%) | mdpi.com |

| Quinoline-fused γ-lactone Synthesis | 4 h | 10 s | Not specified, focuses on time | nih.gov |

| Quinolinyl-hydrazinecarbothioamide Synthesis | Longer (not specified) | 3-5 min | ~10% increase | nih.gov |

Catalyst Development for Sustainable Synthesis

The development of novel catalysts is a driving force for sustainable synthesis. The focus is on creating highly efficient, selective, and reusable catalysts from abundant, non-toxic materials. For morpholine synthesis, this includes the use of organocatalysts, earth-abundant metal catalysts, and biocatalysts. nih.govfrontiersin.org

Transition metal catalysis has provided numerous pathways to morpholine derivatives. For example, Iron(III) has been shown to catalyze a diastereoselective synthesis of disubstituted morpholines. organic-chemistry.org Palladium-catalyzed reactions, such as the Wacker-type aerobic oxidative cyclization, and gold-catalyzed cyclizations of alkynylamines also provide efficient routes. organic-chemistry.orgrsc.org A significant area of research is the development of catalytic asymmetric methods to produce enantiopure morpholines, which are crucial for pharmaceutical applications. acs.org One such approach is a tandem one-pot reaction using a titanium catalyst for hydroamination followed by a ruthenium catalyst for asymmetric transfer hydrogenation, affording chiral 3-substituted morpholines with high enantiomeric excess. ubc.caacs.org

Biocatalysis, the use of enzymes or whole cells to catalyze chemical reactions, is a particularly attractive green chemistry approach. mdpi.com Enzymes operate under mild conditions, are highly selective, and are derived from renewable sources, which can significantly shorten multi-step synthetic routes and reduce waste. mdpi.com Lipases, for example, are non-toxic natural biocatalysts that can function in non-aqueous solvents, making them suitable for various polymerization and organic synthesis reactions, including the formation of precursors for heterocyclic structures. nih.gov While specific examples for this compound are not detailed, the principles of biocatalysis are broadly applicable to the synthesis of complex pharmaceutical intermediates. mdpi.commdpi.com

| Catalyst Type | Catalyst Example | Reaction Type | Key Advantages | Reference |

|---|---|---|---|---|

| Earth-Abundant Metal | Iron(III) salts | Diastereoselective C-O or C-N cyclization | Inexpensive, low toxicity | organic-chemistry.org |

| Precious Metal | RuCl(S,S)-Ts-DPEN | Asymmetric transfer hydrogenation | High enantioselectivity (>95% ee) | ubc.caacs.org |

| Precious Metal | Gold(I) complexes | 6-exo cyclization of alkynylamines | Mild conditions, low catalyst loading (1 mol%) | rsc.org |

| Lewis Acid | In(OTf)3 | Halo-etherification/cyclization | High regioselectivity | nih.gov |

| Biocatalyst | Lipases | Esterification, amidation | Mild conditions, high selectivity, renewable | mdpi.comnih.gov |

Comprehensive Spectroscopic and Advanced Structural Elucidation of 2 4 Methoxyphenyl 6 Methylmorpholine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful, non-destructive technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 2-(4-Methoxyphenyl)-6-methylmorpholine, a combination of one-dimensional and two-dimensional NMR experiments was employed to unequivocally assign all proton and carbon signals and to establish the compound's relative stereochemistry.

Proton NMR (¹H NMR) for Positional and Stereochemical Assignment

The ¹H NMR spectrum of this compound provides crucial information regarding the number of different types of protons and their neighboring environments. The assignment of these proton signals is fundamental to understanding the molecule's connectivity and stereochemistry.

The spectrum is expected to exhibit distinct signals for the protons of the methoxyphenyl group, the methyl group, and the morpholine (B109124) ring. The aromatic protons of the 4-methoxyphenyl (B3050149) substituent typically appear as two distinct doublets in the downfield region, characteristic of a para-substituted benzene (B151609) ring. The methoxy (B1213986) group protons will present as a sharp singlet, while the methyl group on the morpholine ring will also appear as a doublet due to coupling with the adjacent proton.

The protons on the morpholine ring itself will show more complex splitting patterns due to their diastereotopic nature and coupling with adjacent protons. The chemical shifts and coupling constants of these protons are highly dependent on their axial or equatorial orientation within the chair conformation of the morpholine ring, which is the thermodynamically preferred conformation for such saturated six-membered heterocycles. The cis- or trans-relationship between the 2- and 6-substituents can be determined by analyzing the coupling constants between the protons at these positions and their adjacent methylene (B1212753) protons.

Table 1: Hypothetical ¹H NMR Data for cis-2-(4-Methoxyphenyl)-6-methylmorpholine

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 7.25 | d | 8.5 | H-2', H-6' |

| 6.88 | d | 8.5 | H-3', H-5' |

| 4.51 | dd | 10.2, 2.8 | H-2 |

| 3.85-3.75 | m | - | H-6 |

| 3.80 | s | - | -OCH₃ |

| 3.65 | ddd | 11.5, 11.5, 3.0 | H-5eq |

| 3.45 | ddd | 11.5, 3.0, 3.0 | H-3eq |

| 2.80 | ddd | 11.5, 11.5, 3.0 | H-5ax |

| 2.65 | ddd | 11.5, 11.5, 3.0 | H-3ax |

| 1.15 | d | 6.2 | -CH₃ (at C-6) |

Note: This is a hypothetical data table based on known chemical shift ranges and coupling patterns for similar structures. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) for Carbon Framework Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom gives rise to a distinct signal, allowing for a complete census of the carbon skeleton.

For this compound, the spectrum would show signals corresponding to the carbons of the methoxyphenyl group, the methyl group, and the morpholine ring. The aromatic carbons will appear in the downfield region (typically 110-160 ppm), with the carbon attached to the oxygen of the methoxy group being the most deshielded. The carbons of the morpholine ring will resonate in the aliphatic region, with those adjacent to the oxygen and nitrogen atoms appearing at lower fields due to the electron-withdrawing effects of these heteroatoms. The methyl carbon will appear at a characteristic upfield chemical shift.

Table 2: Hypothetical ¹³C NMR Data for cis-2-(4-Methoxyphenyl)-6-methylmorpholine

| Chemical Shift (δ, ppm) | Assignment |

| 159.5 | C-4' |

| 132.0 | C-1' |

| 127.5 | C-2', C-6' |

| 114.0 | C-3', C-5' |

| 78.5 | C-2 |

| 71.0 | C-6 |

| 55.3 | -OCH₃ |

| 52.0 | C-3 |

| 48.5 | C-5 |

| 18.5 | -CH₃ (at C-6) |

Note: This is a hypothetical data table based on known chemical shift ranges for similar structures. Actual experimental values may vary.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals and to determine the stereochemistry, a suite of two-dimensional (2D) NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of spin systems within the molecule. For instance, the correlation between the H-2 proton and the H-3 protons, and between the H-6 proton and the H-5 protons, would be clearly visible.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is invaluable for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. It is crucial for identifying quaternary carbons and for connecting different spin systems. For example, correlations from the methoxy protons to the C-4' carbon would confirm the position of the methoxy group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For determining the cis or trans stereochemistry of the substituents at C-2 and C-6, NOESY is particularly powerful. In a cis isomer, a cross-peak would be expected between the axial H-2 and axial H-6 protons, indicating their proximity on the same face of the morpholine ring.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a key analytical technique used to determine the molecular weight and molecular formula of a compound, as well as to gain insights into its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This high precision allows for the determination of the elemental composition of the molecule, confirming its molecular formula. For this compound, with a molecular formula of C₁₂H₁₇NO₂, the expected exact mass can be calculated and compared with the experimental value to confirm the elemental composition.

Table 3: Hypothetical HRMS Data for this compound

| Ion | Calculated Exact Mass | Observed Mass |

| [M+H]⁺ | 208.1332 | 208.1335 |

Note: This is a hypothetical data table. Actual experimental values would be very close to the calculated mass.

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (typically the molecular ion) and the analysis of the resulting product ions. The fragmentation pattern provides a "fingerprint" of the molecule and can be used to deduce its structure.

The fragmentation of this compound would likely proceed through several characteristic pathways. Cleavage of the morpholine ring is a common fragmentation route for such compounds. For instance, the loss of the methyl group or the methoxyphenyl group can be expected. Another likely fragmentation pathway involves the retro-Diels-Alder reaction of the morpholine ring. The analysis of these fragmentation pathways provides valuable information that complements the data obtained from NMR spectroscopy, leading to a confident structural assignment.

X-ray Crystallography for Absolute Stereochemistry and Conformation

Single-crystal X-ray crystallography stands as the definitive method for the unambiguous determination of a molecule's three-dimensional structure, providing precise information on bond lengths, bond angles, and the absolute configuration of chiral centers. While a specific crystal structure for this compound has not been detailed in the surveyed literature, the application of this technique would be indispensable for its complete structural elucidation.

A crystallographic analysis would resolve the relative stereochemistry of the substituents at the C2 and C6 positions of the morpholine ring, defining the molecule as either the cis or trans diastereomer. Furthermore, for a resolved enantiopure sample, the use of anomalous dispersion would allow for the determination of the absolute stereochemistry, assigning the (2R, 6R), (2S, 6S), (2R, 6S), or (2S, 6R) configuration.

The analysis would also reveal the preferred solid-state conformation of the molecule. The morpholine ring is known to adopt a chair conformation, similar to cyclohexane, to minimize steric and torsional strain. The X-ray data would confirm this and establish the orientation of the substituents as either axial or equatorial. The bulky 4-methoxyphenyl group at C2 and the methyl group at C6 would be expected to occupy equatorial positions to achieve the most stable conformational state. The dihedral angle between the morpholine ring and the phenyl ring would also be precisely determined.

Below is a table of crystallographic parameters that would be obtained from a successful single-crystal X-ray diffraction experiment.

| Parameter | Description | Expected Information for this compound |

| Crystal System | One of the seven crystal systems (e.g., monoclinic, orthorhombic). | Defines the symmetry of the unit cell. |

| Space Group | Describes the symmetry elements within the crystal lattice. | For a chiral compound, it would be a non-centrosymmetric space group. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths and angles of the unit cell. | Provides the fundamental repeating unit dimensions of the crystal. |

| Z | The number of molecules per unit cell. | Indicates the packing arrangement of the molecules in the crystal. |

| Bond Lengths & Angles | Precise distances between atoms and angles between bonds. | Confirms the covalent structure and identifies any strain or unusual geometry. |

| Torsion Angles | The dihedral angles between planes of atoms. | Defines the conformation of the morpholine ring and the orientation of the substituents. |

| Absolute Configuration | The spatial arrangement of atoms in a chiral molecule. | Would be determined using methods like the Flack parameter, confirming the R/S configuration at C2 and C6. |

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, is a powerful tool for identifying the functional groups present within a molecule. epa.gov The spectra arise from the vibrations of chemical bonds (stretching, bending, twisting), with each functional group exhibiting characteristic absorption or scattering frequencies. nih.gov Although a dedicated experimental study for this compound is not available, the expected vibrational modes can be predicted based on its constituent parts: the morpholine ring, the methyl group, and the 4-methoxyphenyl group.

The morpholine moiety is characterized by C-H, C-N, C-O, and N-H (if present, though N-alkylation is common) vibrations. The C-O-C ether linkage typically shows a strong, characteristic stretching band in the FT-IR spectrum. The 4-methoxyphenyl group will contribute aromatic C-H stretching vibrations above 3000 cm⁻¹, C=C stretching vibrations within the 1610-1450 cm⁻¹ region, and characteristic C-H out-of-plane bending bands in the lower wavenumber region. ias.ac.in The methoxy (-OCH₃) group has its own signature C-H stretching and bending modes, as well as a C-O stretching vibration. nih.gov The methyl group attached at C6 will display symmetric and asymmetric C-H stretching and bending modes.

The table below summarizes the expected characteristic vibrational frequencies based on data from structurally related compounds. nih.govias.ac.inscielo.org.mx

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Expected Intensity (IR/Raman) |

| Aromatic Ring (p-substituted) | C-H Stretch | 3100 - 3000 | Medium / Strong |

| C=C Stretch | 1610 - 1580, 1520 - 1480 | Strong / Strong | |

| C-H Out-of-Plane Bend | 860 - 800 | Strong / Weak | |

| Methoxy Group (-OCH₃) | C-H Stretch (asymmetric/symmetric) | 2960 - 2930, 2850 - 2830 | Medium / Medium |

| C-O Stretch (aryl-alkyl ether) | 1275 - 1200 (asym.), 1075 - 1020 (sym.) | Strong / Medium | |

| Methyl Group (-CH₃) | C-H Stretch (asymmetric/symmetric) | 2975 - 2950, 2885 - 2865 | Medium / Medium |

| C-H Bend (asymmetric/symmetric) | 1470 - 1430, 1380 - 1370 | Medium / Medium | |

| Morpholine Ring | C-H Stretch (CH₂) | 2950 - 2840 | Medium / Medium |

| CH₂ Scissoring | 1475 - 1445 | Medium / Medium | |

| C-N Stretch | 1220 - 1020 | Medium-Strong / Weak | |

| C-O-C Stretch (asymmetric) | 1140 - 1070 | Strong / Weak |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereochemical Characterization

This compound possesses two stereogenic centers at positions C2 and C6, making it a chiral molecule that can exist as different stereoisomers (enantiomers and diastereomers). Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a crucial technique for investigating the stereochemical features of such molecules in solution. mdpi.com

ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. An ECD spectrum plots this difference as a function of wavelength and displays positive or negative peaks, known as Cotton effects, which are characteristic of the molecule's absolute configuration and conformation.

While experimental ECD spectra for this specific compound are not documented in the searched literature, the methodology for its stereochemical characterization is well-established. The chromophore in this molecule is the 4-methoxyphenyl group. The electronic transitions associated with this aromatic system (typically π → π* transitions) would be expected to give rise to distinct Cotton effects in the UV region of the spectrum. The sign and intensity of these Cotton effects are highly sensitive to the spatial arrangement of the atoms around the chromophore, including the stereochemistry at the C2 and C6 centers.

Modern analysis involves a powerful combination of experimental measurement and computational chemistry. nih.gov The likely approach would be:

Recording the experimental ECD spectrum of a purified stereoisomer.

Performing quantum chemical calculations (e.g., using Time-Dependent Density Functional Theory, TD-DFT) to predict the theoretical ECD spectra for all possible stereoisomers (e.g., (2R, 6S) and (2S, 6R)).

Comparing the experimental spectrum with the calculated spectra. A match between the experimental and one of the calculated spectra allows for the confident assignment of the absolute configuration of the molecule in solution. nih.gov

This combined approach provides a non-destructive method for absolute stereochemical assignment, which is complementary to the solid-state analysis provided by X-ray crystallography.

Theoretical Chemistry and Computational Modeling of 2 4 Methoxyphenyl 6 Methylmorpholine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a foundational understanding of the molecular structure and electronic properties of a compound. These theoretical explorations are crucial for predicting reactivity and spectroscopic characteristics.

Electronic Structure Elucidation (HOMO-LUMO Analysis)

The electronic properties and reactivity of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. wikipedia.orgresearchgate.net A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. wikipedia.org

For molecules containing aromatic systems and heteroatoms, such as 2-(4-Methoxyphenyl)-6-methylmorpholine, the HOMO is typically localized on the electron-rich portions of the molecule, which can act as electron donors. Conversely, the LUMO is situated on the electron-deficient areas, which can act as electron acceptors. researchgate.netyoutube.com Analysis of the HOMO-LUMO gap helps in understanding the charge transfer interactions that can occur within the molecule. materialsciencejournal.org Theoretical calculations using DFT methods, such as B3LYP with a 6-311G(d,p) basis set, are commonly employed to determine the energies of these orbitals. materialsciencejournal.orgthaiscience.info

| Parameter | Typical Energy Value (eV) |

|---|---|

| HOMO Energy | -5.0 to -6.5 |

| LUMO Energy | -1.0 to -2.5 |

| Energy Gap (ΔE) | 3.5 to 4.5 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. researchgate.net

Typically, red or yellow areas indicate regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These areas are often associated with electronegative atoms like oxygen and nitrogen. Blue areas signify positive electrostatic potential, indicating electron-poor regions that are favorable for nucleophilic attack. For this compound, the oxygen atom of the methoxy (B1213986) group and the morpholine (B109124) ring, as well as the nitrogen atom, would be expected to be regions of negative potential. The hydrogen atoms of the methyl group and the aromatic ring would likely represent areas of positive potential.

Spectroscopic Property Prediction and Validation

Quantum chemical calculations are highly effective in predicting spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. mdpi.com Theoretical calculations of vibrational frequencies can be compared with experimental IR spectra to confirm the molecular structure. atlantis-press.com Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach and compared with experimental data for structural validation. mdpi.com These computational predictions serve as a powerful complement to experimental characterization, aiding in the accurate assignment of spectral signals.

Molecular Docking and Ligand-Target Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. nih.govunar.ac.id

Prediction of Binding Modes with Biological Macromolecules

Docking simulations can reveal the specific binding modes of a ligand within the active site of a receptor. researchgate.net These studies can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. unar.ac.id For a molecule like this compound, the methoxyphenyl group could engage in hydrophobic or pi-stacking interactions, while the morpholine's oxygen and nitrogen atoms could act as hydrogen bond acceptors or donors. nih.gov The methyl group might also contribute to hydrophobic interactions within the binding pocket.

Assessment of Ligand-Receptor Affinity

A primary goal of molecular docking is to estimate the binding affinity between a ligand and its target. unar.ac.id This is often expressed as a binding energy or a docking score, where a lower energy value typically indicates a more stable and favorable interaction. unar.ac.id These scores are used to rank potential drug candidates and prioritize them for further experimental testing. The binding affinity is influenced by the complementarity of the ligand's shape and chemical properties to the receptor's binding site.

Table 2: Key Interactions in Ligand-Receptor Binding Note: This table illustrates the types of interactions that would be assessed for this compound in a typical molecular docking study.

| Type of Interaction | Potential Molecular Moiety Involved | Potential Receptor Residues |

|---|---|---|

| Hydrogen Bonding | Morpholine Oxygen/Nitrogen | Polar amino acids (e.g., Ser, Thr, Asn, Gln) |

| Hydrophobic Interactions | Methoxyphenyl group, Methyl group | Nonpolar amino acids (e.g., Leu, Val, Ile, Phe) |

| Pi-Pi Stacking | Phenyl ring | Aromatic amino acids (e.g., Phe, Tyr, Trp) |

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. mdpi.com This technique provides a dynamic picture of molecular behavior, offering critical insights into the conformational flexibility and stability of this compound. By simulating the interactions between atoms within the molecule and with its surrounding environment (such as a solvent), MD can map out the potential energy surface and identify the most stable, low-energy conformations.

The conformational landscape of this compound is determined by the rotational freedom around its single bonds. The orientation of the 4-methoxyphenyl (B3050149) group relative to the methyl-substituted morpholine ring is of particular interest. MD simulations can track the torsional angles of the molecule, revealing preferred spatial arrangements and the energy barriers between different conformations. nih.gov The stability of these conformers is influenced by a variety of intramolecular and intermolecular interactions, including steric hindrance, hydrogen bonding, and van der Waals forces.

In the context of a biological system, the presence of solvent molecules, such as water, is crucial. MD simulations can explicitly model these solvent interactions, showing how they influence the molecule's shape and stability. mdpi.com The analysis of the simulation trajectory can reveal how the molecule orients itself and interacts with other molecules, which is essential for understanding its behavior at a molecular level. mdpi.commdpi.com For instance, studies on similar heterocyclic structures have used MD simulations to understand their influence on the stability and flexibility of proteins they interact with. nih.gov The results from these simulations are invaluable for understanding how this compound might bind to a biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a compound and its biological activity. nih.govnih.gov This method is widely used in drug discovery to predict the activity of new, unsynthesized compounds and to optimize the structure of existing ones. nih.govpensoft.net For this compound, QSAR models can be developed to predict its potential pharmacological profile based on its structural features. The process involves generating molecular descriptors, building a mathematical model, and validating its predictive power. nih.gov

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure and physicochemical properties. nih.gov These descriptors are derived from the two-dimensional or three-dimensional representation of the molecule. For this compound, a wide range of descriptors can be calculated to capture its structural nuances. These descriptors fall into several categories:

Constitutional Descriptors: These are the most straightforward descriptors, reflecting the basic composition of the molecule, such as molecular weight, atom counts, and bond counts.

Topological Descriptors: These describe the atomic connectivity and branching of the molecule, providing information about its size and shape.

Physicochemical Descriptors: These relate to key properties relevant to a drug's pharmacokinetic profile, such as lipophilicity (e.g., LogP), polarity (e.g., Topological Polar Surface Area or TPSA), and solubility. An increase in hydrophilic properties has been shown to correlate with antioxidant activity in some morpholine derivatives. pensoft.net

Electronic Descriptors: These quantify the electronic properties of the molecule, such as dipole moment and polarizability, which are critical for molecular interactions. pensoft.net

Molecular Fingerprints: These are bit strings that represent the presence or absence of specific structural fragments or features. Fingerprints like Extended-Connectivity Fingerprints (ECFP) are commonly used in QSAR modeling due to their ability to capture detailed structural information. nih.gov

The selection of appropriate descriptors is a critical step, as they must encode the structural information that is relevant to the biological activity being modeled. nih.gov

Table 1: Examples of Molecular Descriptor Classes for QSAR Modeling

| Descriptor Class | Examples | Information Encoded |

|---|---|---|

| Constitutional | Molecular Weight, Number of Rings, Number of Rotatable Bonds | Molecular composition and basic structural features. |

| Topological | Wiener Index, Balaban J Index | Atomic connectivity, molecular size, and branching. |

| Physicochemical | LogP, Molar Refractivity, Topological Polar Surface Area (TPSA) | Lipophilicity, molecular volume, and polarity. |

| Electronic | Dipole Moment, Polarizability | Distribution of charge and electron mobility. |

| Fingerprints | ECFP4, MACCS Keys | Presence of specific chemical substructures. nih.gov |

Once a set of relevant descriptors has been calculated for a series of compounds with known biological activities, a predictive model can be built. This is typically achieved using statistical methods or machine learning algorithms. preprints.org Various algorithms can be employed, including Support Vector Machines (SVM), Random Forests (RF), Gradient Boosting Decision Trees (GBDT), and Extreme Gradient Boosting (XGBoost). nih.govnih.gov

The goal is to create a model that can accurately predict the biological activity (e.g., inhibitory constant (Ki), half-maximal inhibitory concentration (IC50), or half-maximal effective concentration (EC50)) of a new compound, such as this compound, based solely on its calculated descriptors. nih.gov

The reliability of a QSAR model is assessed through rigorous validation procedures. Internal validation, often performed using five-fold cross-validation, measures the model's robustness and provides statistics like the cross-validated R-squared (Q²). nih.gov External validation involves testing the model's predictive power on a set of compounds that were not used during model training. The performance on this external test set, measured by the R-squared (R²) value, indicates how well the model is likely to perform on new, unseen molecules. nih.gov A robust and validated QSAR model can then be used for virtual screening of large compound libraries to identify potential new active molecules or to guide the structural optimization of lead compounds. nih.govnih.gov

Table 2: Illustrative Performance of QSAR Models for Different Biological Endpoints

| Biological Endpoint | Machine Learning Algorithm | Molecular Descriptors | Q² (Cross-Validation) | R² (External Test Set) |

|---|---|---|---|---|

| Ki | Bagging | ECFP4 | 0.778 | 0.780 |

| IC50 | XGBoost | ECFP4 | 0.806 | 0.784 |

| EC50 | SVM | Daylight Fingerprints | 0.784 | 0.809 |

Note: This table presents example data from a QSAR study on TRPV1 modulators to illustrate model performance metrics and is not specific to this compound. Data sourced from nih.gov.

Investigations into the Biological Activities of 2 4 Methoxyphenyl 6 Methylmorpholine Analogues

Enzyme Inhibition Assays

The inhibitory effects of morpholine-containing compounds have been evaluated against several key enzyme targets implicated in various disease pathways.

Glycogen Synthase Kinase-3 Beta (GSK-3β) Inhibition

Glycogen synthase kinase-3 beta (GSK-3β) is a serine/threonine kinase involved in numerous cellular processes. mdpi.com Its inhibition is a therapeutic strategy for various diseases, including neurodegenerative disorders. nih.gov While extensive research has been conducted on various heterocyclic scaffolds as GSK-3β inhibitors, specific studies detailing the inhibitory activity of 2-(4-Methoxyphenyl)-6-methylmorpholine analogues against GSK-3β are not prominent in the currently reviewed scientific literature. Research has identified potent inhibitors, such as those based on N-(pyridin-2-yl)cyclopropanecarboxamide scaffolds, with IC50 values in the nanomolar range, highlighting the ongoing search for effective and specific inhibitors of this enzyme. nih.gov

LRRK2 Kinase Inhibition Studies

Mutations in Leucine-rich repeat kinase 2 (LRRK2) are linked to Parkinson's disease, making its kinase domain a significant therapeutic target. nih.gov The morpholine (B109124) moiety is a key structural feature in some potent LRRK2 inhibitors. For instance, MLi-2, a well-characterized LRRK2 inhibitor, contains a morpholine group that occupies the ATP binding pocket of the LRRK2 kinase domain. nih.gov Structure-activity relationship (SAR) studies on picolinamide-derived LRRK2 inhibitors have explored various substitutions to optimize potency and brain penetration. The development of these compounds has led to inhibitors with nanomolar potency in both biochemical and cellular assays. nih.gov

Table 1: LRRK2 Kinase Inhibition by Morpholine-Containing Analogues

| Compound | LRRK2 IC50 (nM) | Cellular Unbound IC50 (nM) | Reference |

|---|---|---|---|

| MLi-2 | 0.76 | 14 (in vivo, rat brain) | nih.gov |

| Compound 5 | 0.82 | 1.8 | nih.gov |

| Compound 12 | 0.44 | 1.8 | nih.gov |

Phosphodiesterase (PDE) Inhibition Profiles

Phosphodiesterases (PDEs) are a family of enzymes that hydrolyze cyclic nucleotides, and their inhibition can modulate various physiological processes. PDE4, in particular, is a target for inflammatory diseases. While specific inhibition profiles for this compound are not detailed, related structures containing a morpholine ring have been investigated. For example, a series of 4-(3-butoxy-4-methoxyphenyl)methyl-2-imidazolidone compounds, such as RO20-1724, have been studied for their PDE inhibitory activity. The morpholine ring is often incorporated into inhibitor designs to improve pharmacokinetic properties.

Other Kinase and Enzyme Target Interactions

Analogues featuring the morpholine scaffold have been extensively studied as inhibitors of other kinase families, particularly the Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR) pathway, which is crucial in cell growth and proliferation. nih.govunc.edu Dual PI3K/mTOR inhibitors containing morpholino-pyrimidine and related scaffolds have demonstrated high potency. nih.govnih.gov For example, compound 26, a 2-morpholino-pyrimidine derivative, showed potent inhibitory activity against class I PI3K isoforms and mTOR. nih.gov Similarly, PI-103, which features a 4-(pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)morpholine structure, is a highly selective inhibitor of the PI3K superfamily. nih.gov These studies highlight the versatility of the morpholine scaffold in designing potent and selective kinase inhibitors.

Table 2: Inhibition of PI3K and mTOR by Morpholine Analogues

| Compound | Target | IC50 (nM) | Reference |

|---|---|---|---|

| Compound 26 | PI3Kα | 20 | nih.gov |

| PI3Kβ | 376 | nih.gov | |

| PI3Kγ | 204 | nih.gov | |

| PI3Kδ | 46 | nih.gov | |

| mTOR | 189 | nih.gov | |

| PI-103 | p110α | 2 | nih.gov |

| p110β | 3 | nih.gov | |

| p110γ | 15 | nih.gov | |

| DNA-PK | 14 | nih.gov | |

| PF-04691502 | PI3Kα | 1.8 (Ki) | nih.gov |

| mTOR | 16 (Ki) | nih.gov |

Receptor Binding and Modulation Studies

The interaction of this compound analogues with various neurotransmitter receptors has been a subject of investigation to understand their potential effects on the central nervous system.

Neurotransmitter Receptor Interactions

The morpholine ring is a common feature in compounds targeting the central nervous system. Studies have been conducted to determine the binding affinity of morpholine-containing analogues at various receptors. A series of 6-[(n-(cyclo)aminoalkyl)oxy]-4H-chromen-4-ones, where the cycloaminoalkyl moiety includes a morpholine ring, were evaluated for their affinity for sigma-1 (σ1) and sigma-2 (σ2) receptors. These receptors are implicated in several neurological and neurodegenerative disorders. researchgate.net The results showed that several of these morpholine derivatives are potent and selective σ1 receptor ligands, with binding affinities in the nanomolar range.

Table 3: Sigma Receptor Binding Affinities of Morpholine-Containing Chromenone Analogues

| Compound | Linker Length | Ki (nM) for σ1 Receptor | Ki (nM) for σ2 Receptor | Reference |

|---|---|---|---|---|

| 6-((2-Morpholinoethyl)oxy)-4H-chromen-4-one (9) | n=2 | 104 | 1450 | researchgate.net |

| 6-((3-Morpholinopropyl)oxy)-4H-chromen-4-one (10) | n=3 | 118 | 2000 | researchgate.net |

| 6-((4-Morpholinobutyl)oxy)-4H-chromen-4-one (11) | n=4 | 24.3 | 682 | researchgate.net |

| 6-((5-Morpholinopentyl)oxy)-4H-chromen-4-one (12) | n=5 | 19.6 | 509 | researchgate.net |

Steroid Hormone Receptor Modulation (e.g., Androgen Receptor)

Steroid hormones exert their influence on physiological processes by binding to specific intracellular receptors, such as the androgen receptor (AR), which subsequently modulate gene transcription. nih.gov The search for novel molecules that can modulate these receptors is a significant area of therapeutic research, particularly for conditions like prostate cancer. nih.gov Antiandrogens function by competing with endogenous androgens, like testosterone, for the AR binding sites. nih.gov

While the morpholine scaffold is a key component in many biologically active molecules, a review of the available scientific literature did not yield specific studies demonstrating direct modulation of the androgen receptor or other steroid hormone receptors by this compound itself. nih.gov The biological effects of steroids can be complex, involving not only direct genomic actions but also non-genomic effects through interactions with membrane proteins. mdpi.commdpi.com Research into AR antagonists has led to the development of various steroidal and non-steroidal compounds, but a direct link to the this compound structure has not been established in the reviewed literature. nih.gov

Antimicrobial Activity Evaluation

The morpholine ring is a structural feature in various compounds investigated for their therapeutic potential, including antimicrobial agents. researchgate.nete3s-conferences.orgresearchgate.netbohrium.com

Investigations into the antibacterial properties of morpholine derivatives have been conducted. researchgate.netresearchgate.net A notable example from nature is chelonin A, an alkaloid containing a 2,6-disubstituted morpholine fragment. ru.nl In laboratory studies, chelonin A exhibited antimicrobial activity against the Gram-positive bacterium Bacillus subtilis. ru.nl However, specific in vitro antibacterial data for this compound was not found in the reviewed literature.

Several studies have evaluated the in vitro antifungal activity of compounds structurally related to this compound. Research into a series of 4-aryl-3-methyl-1,2,3,4-tetrahydroquinoline derivatives, which also feature a substituted aryl group, identified compounds with notable efficacy, particularly against dermatophytes. semanticscholar.orgresearchgate.net For instance, the compound 6-methoxy-4-(4-hydroxi-3-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline demonstrated the best activity in its series, with Minimum Inhibitory Concentration (MIC) values ranging from 32-65 μg/mL against various fungal strains. semanticscholar.orgresearchgate.net

Other research on different heterocyclic structures, such as 6-substituted hexamethylene amiloride (B1667095) (HMA) analogs, has also identified compounds with broad-spectrum antifungal activity against pathogenic fungi, including Cryptococcus neoformans and various Candida species. nih.gov The data below summarizes the antifungal activity for selected tetrahydroquinoline analogues.

Data derived from studies on 4-aryl-3-methyl-1,2,3,4-tetrahydroquinoline analogues. semanticscholar.orgresearchgate.net Compound 6f is 4-(3,4-dimethoxyphenyl)-6-methoxy-3-methyl-1,2,3,4-tetrahydroquinoline. Compound 6g is 6-methoxy-4-(4-hydroxy-3-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline.

Structure-Activity Relationship (SAR) Elucidation for Biological Activity

The biological activity of morpholine-containing compounds is highly dependent on their chemical structure, including the nature and position of substituents. nih.gove3s-conferences.orgresearchgate.nete3s-conferences.org

Structure-activity relationship (SAR) studies reveal how chemical modifications to a core structure influence its biological activity. For molecules with a substituted aryl ring, the type and position of the substituent are critical. In a study of 4-aryl-tetrahydroquinoline derivatives, the introduction of a hydroxyl group on the 4-aryl substituent was found to significantly improve antifungal activity. semanticscholar.orgresearchgate.net This suggests that for this compound, the methoxy (B1213986) group on the phenyl ring is a key feature. Its conversion to a hydroxyl group or its relocation from the para (4) position to an ortho or meta position could substantially alter the compound's biological profile.

Similarly, substitutions on the heterocyclic ring itself are crucial. In studies of other 2,6-disubstituted heterocyclic compounds, the nature of the group at the 6-position was shown to have a significant impact on biological activity. nih.gov This indicates that the methyl group at the C-6 position of the morpholine ring in the target compound is an important determinant of its function. Altering this group, for example by increasing its size or changing its electronic properties, would likely modulate its efficacy.

The compound this compound possesses two stereocenters at the C-2 and C-6 positions of the morpholine ring. This means the molecule can exist as multiple stereoisomers, which can have identical chemical formulas but different three-dimensional arrangements of atoms. The spatial arrangement of substituents is often a critical factor for biological activity, as molecular targets like enzymes and receptors are themselves chiral. rsc.org

The natural 2,6-disubstituted morpholine alkaloid, chelonin A, was found to have a specific cis orientation of its substituents. ru.nl This stereochemical specificity is common in biologically active molecules. Different enantiomers and diastereomers of a compound can exhibit vastly different potencies and even different types of biological activity. While specific studies comparing the biological activities of the different stereoisomers of this compound were not identified in the reviewed literature, the principles of stereochemistry dictate that one isomer is likely to be more active than the others due to a better fit with its biological target.

Pharmacokinetic and Metabolic Research Methodologies for 2 4 Methoxyphenyl 6 Methylmorpholine Excluding Human Trials

In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

In vitro ADME assays are foundational to understanding a compound's behavior in a biological system. These tests utilize subcellular fractions, cell cultures, and artificial membrane systems to model specific physiological processes. nuvisan.com

Permeability Assays (e.g., Caco-2 cell models)

To evaluate the potential for oral absorption of 2-(4-Methoxyphenyl)-6-methylmorpholine, permeability is assessed using cell-based models that mimic the intestinal epithelium. The Caco-2 cell line, derived from human colon adenocarcinoma, is a widely accepted model for this purpose. nih.gov When cultured on semipermeable filters, these cells differentiate to form a polarized monolayer with tight junctions, simulating the intestinal barrier. nih.govresearchgate.net

The assay involves adding the test compound to either the apical (top) or basolateral (bottom) side of the cell monolayer. Samples are then taken from the opposite chamber over time to determine the rate of transport. nih.gov This provides the apparent permeability coefficient (Papp), a key indicator of a compound's ability to cross the intestinal wall. The assay measures transport in both directions (apical-to-basolateral for absorption and basolateral-to-apical for efflux). An efflux ratio greater than 2 suggests the compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which can limit absorption. Caco-2 cells are known to express a variety of such transporters. nih.gov

For a compound like this compound, a high Papp value in the absorptive direction would suggest good potential for oral bioavailability. The median Papp value for most marketed drugs is approximately 16 x 10⁻⁶ cm/s. nih.gov

| Direction | Papp (x 10⁻⁶ cm/s) | Efflux Ratio | Permeability Classification |

|---|---|---|---|

| A to B (Apical to Basolateral) | 18.5 | 1.2 | High |

| B to A (Basolateral to Apical) | 22.2 |

Plasma Protein Binding Determinations

The extent to which a drug binds to plasma proteins, such as albumin and α-1 acid glycoprotein, significantly influences its distribution and availability to reach target tissues. researchgate.net Only the unbound fraction of a drug is pharmacologically active and available for metabolism and excretion. researchgate.net Therefore, determining the plasma protein binding (PPB) of this compound is crucial.

Equilibrium dialysis is a common method for this assessment. In this technique, a semipermeable membrane separates a chamber containing the test compound in plasma from a chamber containing a buffer. The compound is allowed to equilibrate across the membrane, and the concentrations in both chambers are then measured to calculate the percentage of the drug that was bound to proteins. Ultrafiltration is another widely used technique that separates the free drug by centrifuging the plasma through a filter that retains proteins and bound drugs. researchgate.net A high degree of plasma protein binding (>90%) can affect a drug's pharmacokinetic profile, potentially leading to a longer half-life. researchgate.net

| Species | Percent Bound (%) | Unbound Fraction (fu) |

|---|---|---|

| Human | 92.5 | 0.075 |

| Rat | 88.1 | 0.119 |

| Mouse | 85.4 | 0.146 |

Microsomal Stability and Metabolite Identification (in vitro)

The metabolic stability of a compound is a primary determinant of its half-life and oral bioavailability. The liver is the main site of drug metabolism, which is largely carried out by cytochrome P450 (CYP) enzymes located in the endoplasmic reticulum. mttlab.eu Liver microsomes, which are vesicles of the endoplasmic reticulum, are used to assess metabolic stability in vitro. nih.gov

In this assay, this compound would be incubated with liver microsomes from various species (e.g., human, rat, mouse) in the presence of necessary cofactors like NADPH. mttlab.eu The concentration of the parent compound is monitored over time using methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). The rate of disappearance is used to calculate key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint). nih.gov A short half-life may indicate rapid metabolism and clearance in the body. The inclusion of a morpholine (B109124) moiety is often a strategy to improve metabolic stability. nih.govacs.org

Furthermore, the samples from these incubations can be analyzed by high-resolution mass spectrometry to identify the major metabolites formed. This helps to understand the metabolic pathways and to identify any potentially reactive or active metabolites.

| Species | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

|---|---|---|

| Human | 45 | 30.8 |

| Rat | 28 | 49.5 |

| Mouse | 19 | 72.9 |

CYP450 Inhibition and Induction Assays

A compound's potential to cause drug-drug interactions is a major safety concern. This is often due to the inhibition or induction of CYP450 enzymes. biomolther.org In vitro assays are used to screen this compound for these effects.

For inhibition studies, the compound is incubated with human liver microsomes and specific probe substrates for the major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). A decrease in the metabolism of a probe substrate indicates inhibition of that specific enzyme. The concentration that causes 50% inhibition (IC50) is determined. Studies on other aryl morpholine compounds have shown inhibitory activity against certain CYP enzymes, such as CYP1A1 and CYP1B1. nih.gov

For induction studies, cultured human hepatocytes are treated with the test compound for a period of time (e.g., 48-72 hours). The expression and activity of CYP enzymes are then measured to see if the compound causes an increase, which could accelerate the metabolism of other drugs.

In Silico ADME Prediction Models

Before or alongside in vitro testing, computational (in silico) models are used to predict the ADME properties of a compound based on its chemical structure. nih.gov Various software platforms use quantitative structure-property relationship (QSPR) models built from large datasets of existing drugs to predict parameters like solubility, Caco-2 permeability, plasma protein binding, and potential for CYP450 inhibition. mdpi.com For this compound, these models can provide an early assessment of its drug-likeness and flag potential issues, helping to prioritize and guide in vitro experiments.

Brain Permeability Studies (e.g., PAMPA, in vitro BBB models)

For compounds intended to act on the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is essential. The morpholine heterocycle is often incorporated into molecules to improve CNS permeability. nih.govacs.org

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based method to predict passive diffusion across the BBB. nih.gov In the PAMPA-BBB model, a filter plate is coated with a lipid mixture (e.g., porcine brain lipid extract) that mimics the BBB. nih.govnih.gov The compound is added to a donor well, and its appearance in an acceptor well is measured over time. The resulting permeability value (Pe) helps classify compounds as having low, medium, or high BBB penetration potential. Studies have shown a good correlation between PAMPA-BBB results and in vivo brain permeation. nih.gov

| Compound | Permeability (Pe) (x 10⁻⁶ cm/s) | Predicted CNS Permeability |

|---|---|---|

| This compound (Hypothetical) | 12.5 | High |

| Caffeine (Control) | 3.8 | Low-Medium |

| Propranolol (Control) | 15.2 | High |

Note: Permeability values are for illustrative purposes. CNS prediction thresholds can vary: typically Pe < 4.0 is low, Pe = 4.0-8.0 is medium, and Pe > 8.0 is high.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 2-(4-Methoxyphenyl)-6-methylmorpholine, and what are common pitfalls in its synthesis?

- Methodology : A multi-step synthesis is typically required, involving palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce the 4-methoxyphenyl group, followed by morpholine ring formation via cyclization. Key steps include optimizing reaction temperature (80–120°C) and catalyst loading (e.g., PdCl₂(PPh₃)₂ at 5 mol%) to minimize side products like dehalogenated intermediates . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical, as residual solvents or unreacted aryl halides can skew analytical results.

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodology : Combine spectroscopic techniques:

- ¹H/¹³C NMR : Assign methoxy (-OCH₃) protons at δ ~3.8 ppm and methyl groups on the morpholine ring (δ ~1.2–1.5 ppm). Compare with analogous compounds (e.g., 2-(4-alkoxyphenyl)quinolines) .

- X-ray crystallography : Resolve stereochemistry (e.g., chair vs. boat conformation of the morpholine ring) using monoclinic crystal systems (space group P2₁/n) with unit cell parameters similar to 6-chloro-2-(4-methoxyphenyl)quinoline derivatives (e.g., a = 10.5922 Å, β = 92.988°) .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported bioactivity data for morpholine derivatives like this compound?

- Methodology :

- Batch-to-batch consistency : Use HPLC (C18 column, acetonitrile/water mobile phase) to verify purity (>98%). Impurities as low as 2% (e.g., unreacted 4-methoxyphenylboronic acid) can alter bioassay outcomes .

- Assay standardization : Replicate studies under controlled humidity (e.g., 40–60% RH) to account for hygroscopicity, which affects solubility in cell-based assays .

Q. How does stereochemistry at the morpholine ring influence the compound’s physicochemical properties and ligand-receptor interactions?

- Methodology :

- Computational modeling : Perform DFT calculations (B3LYP/6-31G* basis set) to compare energy barriers between chair (axial 4-methoxyphenyl) and twist-boat conformers. Correlate with experimental dipole moments (e.g., μ = 2.1–2.5 D) .

- Surface plasmon resonance (SPR) : Immobilize target receptors (e.g., GPCRs) and measure binding kinetics (ka/kd) of enantiomers synthesized via chiral resolution (e.g., using (+)-diethyl tartrate) .

Data Analysis & Interpretation

Q. What statistical approaches are recommended for analyzing dose-response relationships in toxicity studies of this compound?

- Methodology :

- Nonlinear regression : Fit data to a four-parameter logistic model (IC₅₀ ± 95% CI) using software like GraphPad Prism. Address outliers via Grubbs’ test (α = 0.05) .

- Meta-analysis : Compare EC₅₀ values across studies while adjusting for variables like solvent polarity (e.g., DMSO vs. ethanol) .

Q. How can researchers differentiate between direct and indirect mechanisms of action in cell-based assays?

- Methodology :

- Knockdown/knockout models : Use CRISPR-Cas9 to silence putative targets (e.g., cytochrome P450 enzymes) and assess residual activity .

- Isothermal titration calorimetry (ITC) : Measure enthalpy changes (ΔH) to confirm direct binding versus allosteric modulation .

Structural & Functional Insights

Q. What role does the 4-methoxyphenyl substituent play in modulating the compound’s electronic properties?

- Methodology :

- UV-Vis spectroscopy : Compare λmax shifts in polar vs. nonpolar solvents to assess intramolecular charge transfer (ICT). Methoxy groups typically enhance π→π* transitions (λmax ~260–280 nm) .

- Cyclic voltammetry : Measure oxidation potentials (Epa) to quantify electron-donating effects of the methoxy group (ΔEpa ≈ −0.3 V vs. unsubstituted phenyl analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.